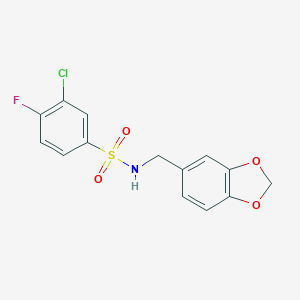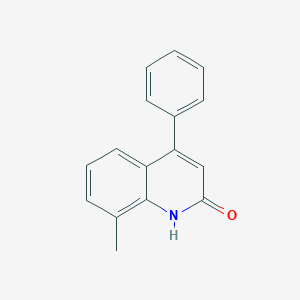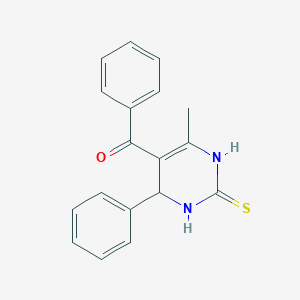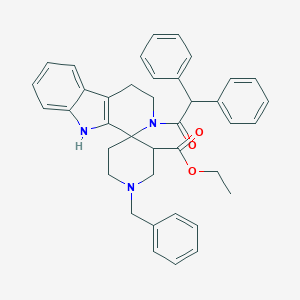
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzodioxole ring, a chlorofluorobenzene moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The chlorofluorobenzene moiety is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide: shares structural similarities with other benzodioxole derivatives and sulfonamide compounds.
N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: Another compound with a benzodioxole ring and a sulfonamide group.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with similar benzodioxole rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-11-6-10(2-3-12(11)16)22(18,19)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,17H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJGMXWQSJLVDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)
![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)

![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)
